molecular formula C15H13ClN4OS B2639012 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide CAS No. 1448122-07-3

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide

Cat. No. B2639012
CAS RN: 1448122-07-3
M. Wt: 332.81
InChI Key: JPCDKHOYZWQKQK-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide, also known as PTEB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Anticancer Applications

  • A study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing the potential of these compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
  • Another research explored the synthesis of new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents, indicating moderate to high anticancer activity across different cancer cell lines, which suggests their potential in developing new cancer therapies (Dawood et al., 2013).

Antimicrobial and Antifungal Applications

  • Research into the synthesis and antimicrobial evaluation of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing sulfathiazole moiety showed good antibacterial and antifungal activity, demonstrating the utility of these compounds in addressing microbial infections (El-Sayed, Fadda, & El-Saadaney, 2020).

Insecticidal Applications

  • A study on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, found that the newly synthesized compounds exhibited potential as insecticidal agents, highlighting their application in pest control (Fadda et al., 2017).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-chlorobenzamide are not yet fully understood. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

The cellular effects of this compound are also not well-studied. Thiazole derivatives have been shown to have diverse effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

2-chloro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-13-5-2-1-4-12(13)14(21)17-8-6-11-10-22-15(19-11)20-9-3-7-18-20/h1-5,7,9-10H,6,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCDKHOYZWQKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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